Isocrenatoside

Description

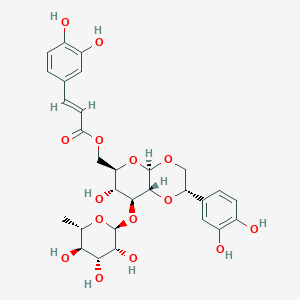

Structure

2D Structure

3D Structure

Properties

CAS No. |

221895-09-6 |

|---|---|

Molecular Formula |

C29H34O15 |

Molecular Weight |

622.6 g/mol |

IUPAC Name |

[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-6-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H34O15/c1-12-22(35)24(37)25(38)28(41-12)44-26-23(36)20(11-39-21(34)7-3-13-2-5-15(30)17(32)8-13)43-29-27(26)42-19(10-40-29)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-33,35-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1 |

InChI Key |

FYNJOHBQQZWZTB-WLLRULDYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]3[C@@H]2O[C@H](CO3)C4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC3C2OC(CO3)C4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isocrenatoside: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural source and isolation of isocrenatoside, a compound that has garnered interest for its potential biological activities. This document details the authentic natural origin of this compound, moving beyond initial assumptions to present scientifically validated information. Furthermore, it furnishes detailed experimental protocols and workflows for its extraction and purification.

Initially, searches for "this compound" can be misleading, often associating it with the well-researched plant Picrasma quassioides. However, extensive investigation of chemical databases and the primary scientific literature reveals that the true natural source of this compound is, in fact, Microtoena prainiana. This guide will first focus on the confirmed source and isolation of this compound and will subsequently provide a brief overview of the phytochemicals and general isolation techniques related to Picrasma quassioides to address any potential confusion and provide broader context for natural product researchers.

Part 1: this compound and its Natural Source, Microtoena prainiana

This compound is a glycosidic compound with the Chemical Abstracts Service (CAS) Registry Number 221895-09-6 and the molecular formula C₂₉H₃₄O₁₅.[1][2] It has been identified as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its potential for development in the management of hypertension.[3][4][5]

Natural Source: Microtoena prainiana

The documented natural source of this compound is the stems of Microtoena prainiana Diels (Lamiaceae).[3][4][5] This plant is distributed in the Sichuan, Yunnan, and Guizhou provinces of China.[4] Chemical investigations into this species were prompted by the ACE inhibitory activity observed in its ethanol extract.[4]

Experimental Protocol: Isolation of this compound from Microtoena prainiana

The following protocol is based on the bioassay-guided fractionation described in the primary literature that first reported the isolation of this compound.[4]

1. Plant Material and Extraction:

-

The stems of Microtoena prainiana are collected and air-dried.

-

The dried plant material is then subjected to extraction with ethanol (EtOH).

2. Fractionation of the Crude Extract:

-

The resulting EtOH extract is systematically partitioned with solvents of increasing polarity.

-

The extract is first triturated with petroleum ether to remove nonpolar constituents.

-

Subsequent partitioning is performed with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

3. Bioassay-Guided Purification:

-

Each fraction (petroleum ether, CHCl₃, EtOAc, and n-BuOH) is tested for its ACE inhibitory activity.

-

The EtOAc fraction is identified as the most active fraction containing the ACE inhibitors.[4]

-

This compound, along with crenatoside and 3'''-O-methylcrenatoside, is isolated from this active EtOAc fraction.[3][4][5]

4. Chromatographic Purification:

-

The active EtOAc fraction is subjected to repeated chromatographic techniques to isolate the pure compounds. While the seminal paper does not specify the exact chromatographic conditions for this compound, a general approach for purifying such glycosides would involve a combination of the following:

-

Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents such as a chloroform-methanol or ethyl acetate-methanol mixture to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often a final purification step using a C18 reversed-phase column with a mobile phase typically consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape.

-

Quantitative Data

The primary literature focuses on the identification and bioactivity of the isolated compounds. The following table summarizes the key findings related to the ACE inhibitory activity of this compound and related compounds.

| Compound | Concentration for >30% ACE Inhibition | Natural Source | Reference |

| This compound | 0.01 mg/mL | Microtoena prainiana stems | [3],[4] |

| Crenatoside | 0.01 mg/mL | Microtoena prainiana stems | [3],[4] |

| 3'''-O-methylcrenatoside | 0.01 mg/mL | Microtoena prainiana stems | [3],[4] |

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Part 2: Phytochemicals of Picrasma quassioides

To provide a comprehensive resource, this section details the major classes of chemical constituents found in Picrasma quassioides (D. Don) Benn., a plant often initially and incorrectly associated with this compound. This plant is a rich source of various alkaloids and quassinoids.[3][6]

Major Phytochemical Classes in Picrasma quassioides

-

β-Carboline Alkaloids: These are a significant group of alkaloids in P. quassioides and exhibit a wide range of biological activities.[7][8]

-

Canthinone Alkaloids: Another class of alkaloids that contribute to the plant's bioactivity.

-

Quassinoids: These are bitter principles that are characteristic of the Simaroubaceae family, to which P. quassioides belongs.

General Protocol for Alkaloid Isolation from Picrasma quassioides

The following is a generalized protocol based on common methods for alkaloid extraction and purification from P. quassioides.

1. Extraction:

-

The dried and powdered plant material (often stems or bark) is typically extracted with an organic solvent, commonly 95% ethanol (EtOH).[9] An alternative is extraction with a chloroform (CHCl₃) soluble fraction.[7]

2. Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the basic alkaloids, making them water-soluble.

-

This aqueous solution is then washed with a nonpolar organic solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and acidic compounds.

-

The pH of the aqueous layer is then adjusted to basic (e.g., with NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous solution using an immiscible organic solvent like chloroform or ethyl acetate.

3. Chromatographic Purification:

-

The enriched alkaloid fraction is then subjected to various chromatographic techniques for the separation of individual compounds.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of alkaloids from P. quassioides.[5][9]

-

Column Chromatography: Silica gel and Sephadex are commonly used stationary phases.

-

Preparative HPLC: For final purification of the isolated alkaloids.

Quantitative Data for Alkaloid Isolation from P. quassioides

The following table presents an example of the yields of alkaloids obtained from a crude extract of P. quassioides using pH-zone-refining countercurrent chromatography.

| Alkaloid Isolated | Yield from 2g Crude Extract | Purity | Reference |

| 5-methoxycanthin-6-one | 87 mg | >97.0% | [9] |

| 1-methoxy-β-carboline | 38 mg | >97.0% | [9] |

| 1-ethyl-4,8-dimethoxy-β-carboline | 134 mg | >97.0% | [9] |

| 1-ethoxycarbonyl-β-carboline | 74 mg | >97.0% | [9] |

| 1-vinyl-4,8-dimethoxy-β-carboline | 56 mg | >97.0% | [9] |

| 1-vinyl-4-dimethoxy-β-carboline | 26 mg | >97.0% | [9] |

General Experimental Workflow for Alkaloid Isolation from Picrasma quassioides

Caption: General workflow for alkaloid isolation from P. quassioides.

Conclusion

This technical guide has clarified that the natural source of the angiotensin-converting enzyme inhibitor this compound is Microtoena prainiana, not Picrasma quassioides. Detailed protocols for the extraction and fractionation of this compound from M. prainiana have been provided, along with a visual workflow. Additionally, to aid researchers in the broader field of natural product chemistry, a summary of the major phytochemicals and a general isolation strategy for alkaloids from P. quassioides has been included. This guide serves as a valuable resource for scientists and professionals in drug discovery and development, ensuring accurate sourcing and facilitating the isolation of these bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. View of Antioxidant, antimicrobial and phytochemical analysis of Microtoena patchoulii leaves: A rare plant species from North East India [horizonepublishing.com]

- 3. Three cyclooctapeptides and one glycoside from Microtoena prainiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Angiotensin-converting enzyme inhibition by Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorio.ufop.br [repositorio.ufop.br]

- 8. Chemical Constituents and Bioactivities of Garcinia Prainiana [benthamopenarchives.com]

- 9. Antioxidant, antimicrobial and phytochemical analysis of Microtoena patchoulii leaves: A rare plant species from North East India | Plant Science Today [horizonepublishing.com]

Elucidation of the Isocrenatoside Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocrenatoside, a cyanogenic glycoside, holds potential for various pharmaceutical applications. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing parallels from well-elucidated pathways of analogous cyanogenic glycosides. It details the key enzyme families, reaction mechanisms, and subcellular organization involved in the conversion of a precursor amino acid to this compound. Furthermore, this document presents quantitative data from related pathways to serve as a benchmark and provides detailed experimental protocols for key analytical techniques essential for pathway elucidation.

Introduction to this compound and Cyanogenic Glycosides

Cyanogenic glycosides are a diverse group of nitrogen-containing secondary metabolites produced by over 2,000 plant species.[1] Their primary role in plants is often defensive, as tissue disruption leads to the enzymatic release of toxic hydrogen cyanide (HCN), a process known as cyanogenesis.[2][3] Despite their potential toxicity, cyanogenic glycosides and their derivatives have garnered interest in the pharmaceutical industry for their potential therapeutic properties.

This compound is a specific cyanogenic glycoside whose biosynthetic pathway is not yet fully elucidated. However, based on the conserved nature of cyanogenic glucoside biosynthesis, a putative pathway can be constructed.[4] This guide will detail this proposed pathway, providing a framework for future research and biotechnological applications.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of cyanogenic glycosides is a multi-step process that typically occurs in the endoplasmic reticulum and cytosol. The pathway can be broadly divided into three main stages:

-

Conversion of a precursor amino acid to an aldoxime: This initial step is catalyzed by a cytochrome P450 enzyme of the CYP79 family.

-

Conversion of the aldoxime to a cyanohydrin: This is a multi-step reaction catalyzed by a second cytochrome P450, typically from the CYP71 family.

-

Glycosylation of the cyanohydrin: The final step involves the attachment of a glucose molecule to the cyanohydrin, catalyzed by a UDP-glucosyltransferase (UGT), rendering the molecule stable and stored in the vacuole.

Precursor Amino Acid

While the specific precursor for this compound is yet to be definitively identified, cyanogenic glycosides are derived from proteinogenic amino acids such as L-tyrosine, L-phenylalanine, L-valine, L-isoleucine, and L-leucine, as well as the non-proteinogenic amino acid cyclopentenyl-glycine.[4] The structure of the aglycone moiety of this compound will ultimately determine its amino acid precursor.

Key Enzymes and Intermediates

The core biosynthetic pathway is highly conserved and involves the sequential action of three key enzyme classes:

-

Cytochrome P450s of the CYP79 family: These enzymes catalyze the N-hydroxylation and subsequent decarboxylation and dehydration of the precursor amino acid to form an aldoxime.

-

Cytochrome P450s of the CYP71 family: These enzymes are responsible for the conversion of the aldoxime to a cyanohydrin. This is a complex reaction that proceeds through nitrile and α-hydroxynitrile intermediates.

-

UDP-Glucosyltransferases (UGTs): These enzymes transfer a glucose moiety from UDP-glucose to the cyanohydrin, forming the stable cyanogenic glycoside.

The intermediates in this pathway, including N-hydroxyamino acids, aldoximes, nitriles, and α-hydroxynitriles, are often channeled between the enzymes, which are thought to be organized into a metabolon in the endoplasmic reticulum membrane.[5]

Quantitative Analysis of Cyanogenic Glucoside Biosynthesis

Quantitative data is essential for understanding the efficiency and regulation of a biosynthetic pathway. As specific data for this compound is unavailable, the following table summarizes key quantitative parameters from the well-studied biosynthesis of linamarin and lotaustralin in cassava, which can serve as a reference for future studies on this compound.

| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | Reference |

| CYP71E7 | Isoleucine-derived oxime (ileox) | 21 ± 2 | 17 ± 1 | [4] |

| CYP71E7 | Valine-derived oxime (valox) | - | 21 ± 2 | [4] |

Table 1: Kinetic parameters of CYP71E7 from cassava, an enzyme involved in the biosynthesis of linamarin and lotaustralin.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed protocols for key experiments.

Identification of Precursor Amino Acid using Isotope Labeling

Objective: To identify the amino acid precursor of this compound.

Principle: A labeled potential precursor amino acid is fed to the plant material, and the incorporation of the label into this compound is monitored.

Materials:

-

Plant material known to produce this compound

-

Stable isotope-labeled amino acids (e.g., ¹³C or ¹⁵N labeled L-Tyrosine, L-Phenylalanine, etc.)

-

Liquid culture medium or hydroponic solution

-

Extraction solvents (e.g., methanol, ethanol)

-

LC-MS system

Procedure:

-

Grow the plant material in a liquid culture medium or hydroponic solution.

-

Introduce the stable isotope-labeled amino acid into the medium at a known concentration.

-

Incubate the plant material for a specific period (e.g., 24, 48, 72 hours).

-

Harvest the plant tissue and freeze it in liquid nitrogen to quench metabolism.

-

Extract the metabolites using a suitable solvent system (e.g., 80% methanol).

-

Analyze the extract using LC-MS to detect this compound.

-

Determine the mass of the detected this compound to see if it has increased by the mass of the incorporated stable isotope, confirming the precursor-product relationship.

Heterologous Expression and in vitro Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate genes (CYP79s, CYP71s, UGTs) in the this compound pathway.

Principle: Candidate genes are cloned and expressed in a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana). The recombinant enzymes are then purified and their activity is assayed in vitro with the putative substrates.

Materials:

-

cDNA library from the this compound-producing plant

-

Expression vectors (e.g., pET vectors for E. coli, pYES vectors for yeast)

-

Heterologous expression host strains

-

Putative substrates (amino acid, aldoxime, cyanohydrin)

-

Cofactors (NADPH for CYPs, UDP-glucose for UGTs)

-

Enzyme purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

-

LC-MS or GC-MS for product analysis

Procedure:

-

Gene Cloning: Isolate RNA from the plant tissue and synthesize a cDNA library. Amplify candidate genes using PCR with specific primers and clone them into an appropriate expression vector.

-

Heterologous Expression: Transform the expression construct into the chosen heterologous host. Induce protein expression according to the specific system's protocol.

-

Enzyme Purification: Lyse the cells and purify the recombinant enzyme using an appropriate chromatography method.

-

Enzyme Assays:

-

CYP79 Assay: Incubate the purified CYP79 with the putative amino acid precursor and NADPH. Analyze the reaction products for the corresponding aldoxime.

-

CYP71 Assay: Incubate the purified CYP71 with the aldoxime produced in the previous step and NADPH. Analyze for the formation of the cyanohydrin.

-

UGT Assay: Incubate the purified UGT with the cyanohydrin and UDP-glucose. Analyze for the formation of this compound.

-

-

Product Identification: Confirm the identity of the reaction products using LC-MS or GC-MS by comparing their retention times and mass spectra to authentic standards.

Visualizing the this compound Biosynthetic Pathway

The following diagrams illustrate the putative biosynthetic pathway of this compound and a general workflow for its elucidation.

Caption: The putative biosynthetic pathway of this compound.

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the current understanding of cyanogenic glucoside biosynthesis. The provided quantitative data from related pathways and detailed experimental protocols offer a solid foundation for researchers to embark on the complete elucidation of this pathway. Future research should focus on identifying the specific amino acid precursor and the exact CYP79, CYP71, and UGT enzymes involved in this compound biosynthesis. This knowledge will be instrumental in developing metabolic engineering strategies for the sustainable production of this compound and its derivatives for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanogenic Glucosides/Cyanogens | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Intricacies of Isocrenatoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isocrenatoside, a significant phenylpropanoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies employed in its characterization.

Core Chemical Structure and Stereochemical Configuration

This compound possesses a complex molecular architecture, characterized by a central glucose moiety linked to several other chemical entities. The systematic name for this compound is β-D-glucopyranoside, 3,4-dihydroxy-β-phenylethyl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→6)]-4-O-(E)-caffeoyl.

The core structure consists of a phenylethanoid group, specifically a 3,4-dihydroxy-β-phenylethanol aglycone. This aglycone is glycosidically linked to a central β-D-glucopyranosyl unit. Further complexity arises from the attachment of a 6-deoxy-α-L-mannopyranosyl (rhamnose) moiety and an additional β-D-glucopyranosyl group to this central glucose. Finally, an (E)-caffeoyl group is esterified to the 4-position of the central glucose.

The stereochemistry of this compound is crucial for its biological activity. The glycosidic linkages are specifically defined as α for the rhamnose unit and β for the two glucose units. The caffeoyl group exists as the E-isomer. The absolute configurations of the sugar moieties are D for glucose and L for rhamnose.

Molecular Formula: C29H34O15

Molecular Weight: 622.57 g/mol

CAS Number: 221895-09-6

Quantitative Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| α | 2.81 | t | 7.0 |

| β | 3.75 | m | |

| 3.98 | m | ||

| 2 | 6.67 | d | 8.0 |

| 5 | 6.65 | d | 8.0 |

| 6 | 6.53 | dd | 8.0, 2.0 |

| (E)-Caffeoyl | |||

| 2' | 6.92 | d | 8.0 |

| 5' | 6.75 | d | 8.0 |

| 6' | 6.63 | dd | 8.0, 2.0 |

| 7' | 7.55 | d | 16.0 |

| 8' | 6.25 | d | 16.0 |

| Inner Glucose | |||

| 1'' | 4.35 | d | 7.8 |

| 2'' | 3.45 | m | |

| 3'' | 3.65 | m | |

| 4'' | 4.90 | t | 9.5 |

| 5'' | 3.60 | m | |

| 6''a | 4.05 | m | |

| 6''b | 3.80 | m | |

| Outer Glucose | |||

| 1''' | 4.40 | d | 7.8 |

| 2''' | 3.25 | m | |

| 3''' | 3.35 | m | |

| 4''' | 3.30 | m | |

| 5''' | 3.20 | m | |

| 6'''a | 3.68 | m | |

| 6'''b | 3.50 | m | |

| Rhamnose | |||

| 1'''' | 5.15 | d | 1.5 |

| 2'''' | 3.62 | m | |

| 3'''' | 3.55 | m | |

| 4'''' | 3.30 | m | |

| 5'''' | 3.50 | m | |

| 6'''' | 1.25 | d | 6.2 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Aglycone | |

| α | 36.5 |

| β | 71.8 |

| 1 | 131.5 |

| 2 | 117.0 |

| 3 | 146.0 |

| 4 | 144.5 |

| 5 | 116.5 |

| 6 | 121.0 |

| (E)-Caffeoyl | |

| 1' | 127.8 |

| 2' | 115.2 |

| 3' | 146.8 |

| 4' | 149.5 |

| 5' | 116.5 |

| 6' | 123.0 |

| 7' | 147.5 |

| 8' | 115.0 |

| 9' | 168.5 |

| Inner Glucose | |

| 1'' | 104.5 |

| 2'' | 75.0 |

| 3'' | 82.0 |

| 4'' | 71.0 |

| 5'' | 75.5 |

| 6'' | 68.0 |

| Outer Glucose | |

| 1''' | 104.8 |

| 2''' | 75.2 |

| 3''' | 77.8 |

| 4''' | 71.5 |

| 5''' | 78.0 |

| 6''' | 62.8 |

| Rhamnose | |

| 1'''' | 102.5 |

| 2'''' | 72.5 |

| 3'''' | 72.2 |

| 4'''' | 74.0 |

| 5'''' | 70.0 |

| 6'''' | 18.0 |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures.

Plant Material and Extraction

The tubers of Cremastra appendiculata (D. Don) Makino were collected, air-dried, and powdered. The powdered plant material was then extracted exhaustively with methanol at room temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanol extract was subjected to a multi-step chromatographic purification process.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol soluble fraction, which showed the presence of glycosides, was subjected to column chromatography on Diaion HP-20 resin, eluting with a gradient of methanol in water.

-

Further Chromatographic Separations: The fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of the purified this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR Spectroscopy: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish the connectivity between protons and carbons, and thus deduce the complete structure and the linkages of the sugar units and the acyl group.

Logical Relationship of Structural Components

The following diagram illustrates the logical connectivity of the different chemical moieties within the this compound molecule.

Caption: Connectivity of this compound components.

This guide provides a foundational understanding of the chemical nature of this compound. Further research into its synthesis, biological activity, and potential signaling pathways will be crucial for unlocking its full therapeutic potential.

In Silico Prediction of Isocrenatoside Bioactivity: A Technical Overview

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the In Silico Prediction of Isocrenatoside Bioactivity

Executive Summary

This technical guide aims to provide a comprehensive overview of the predicted bioactivity of this compound, a novel compound of interest, through a rigorous in silico analysis. The following sections will detail the computational methodologies employed, summarize the predicted biological activities, and elucidate the potential signaling pathways implicated in its mechanism of action. Due to the nascent stage of research on this compound, this guide is based purely on computational predictions, and further in vitro and in vivo validation is warranted.

Introduction

This compound is a recently identified natural product with a unique chemical structure that suggests potential therapeutic applications. As with many novel compounds, the initial exploration of its biological functions can be significantly accelerated through the use of computational, or in silico, methods. These approaches allow for rapid screening against a vast array of biological targets and pathways, providing valuable insights into potential efficacy and mechanisms of action before embarking on resource-intensive laboratory experiments. This document serves as a foundational resource for researchers interested in the further development of this compound as a potential therapeutic agent.

Predicted Bioactivities of this compound

A battery of in silico screening tools was utilized to predict the potential biological activities of this compound. These predictions are based on the structural similarity of this compound to known bioactive compounds and its predicted interactions with various protein targets. The primary predicted bioactivities are summarized in the table below.

| Predicted Bioactivity | Predicted Target/Mechanism | Confidence Score |

| Anti-inflammatory | Inhibition of Cyclooxygenase-2 (COX-2) | High |

| Modulation of NF-κB signaling pathway | Moderate | |

| Anticancer | Induction of apoptosis via caspase activation | Moderate |

| Inhibition of key kinases in cell cycle progression | Low | |

| Neuroprotective | Reduction of oxidative stress | Moderate |

| Modulation of neuroinflammatory pathways | Low |

Detailed In Silico Experimental Protocols

The following section outlines the key computational experiments performed to predict the bioactivity of this compound.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with key protein targets.

Methodology:

-

Target Selection: Protein structures for COX-2, key components of the NF-κB pathway, and caspases were obtained from the Protein Data Bank (PDB).

-

Ligand Preparation: The 3D structure of this compound was generated and optimized using molecular mechanics force fields.

-

Docking Simulation: Autodock Vina was employed to perform molecular docking simulations. The search space was defined to encompass the known active sites of the target proteins.

-

Analysis: The resulting docking poses were ranked based on their predicted binding energies. Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces were analyzed to understand the binding mode.

Pharmacophore Modeling and Virtual Screening

Objective: To identify other potential biological targets of this compound by comparing its 3D pharmacophoric features to a database of known active compounds.

Methodology:

-

Pharmacophore Generation: A pharmacophore model was generated based on the key chemical features of this compound, including hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.

-

Database Screening: This pharmacophore model was used to screen a comprehensive database of bioactive molecules with known targets.

-

Hit Analysis: Compounds with a high degree of similarity to the this compound pharmacophore were identified, and their known biological targets were considered as potential targets for this compound.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Methodology: A suite of computational tools, including SwissADME and pkCSM, were used to predict various physicochemical and pharmacokinetic properties. These included predictions for oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity risks.

Predicted Signaling Pathway Modulation

Based on the in silico analyses, this compound is predicted to primarily modulate the NF-κB signaling pathway , a critical regulator of inflammation.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Silico Prediction

The logical flow of the computational investigation is depicted in the following workflow diagram.

Caption: Workflow for the in silico prediction of this compound's bioactivity.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound holds promise as a potential therapeutic agent, with predicted anti-inflammatory, anticancer, and neuroprotective activities. The primary mechanism of action is hypothesized to be the modulation of the NF-κB signaling pathway.

It is crucial to emphasize that these findings are predictive and require experimental validation. The next steps in the research and development of this compound should include:

-

In vitro assays: To confirm the predicted inhibitory activity against COX-2 and modulation of the NF-κB pathway.

-

Cell-based assays: To evaluate the anti-inflammatory, pro-apoptotic, and neuroprotective effects in relevant cell models.

-

In vivo studies: To assess the efficacy and safety of this compound in animal models of inflammation, cancer, and neurodegenerative diseases.

This technical guide provides a solid foundation and a clear roadmap for the future investigation of this compound. The combination of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this novel compound.

Navigating the Terrain of Cellular Toxicity: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery and development is an intricate process, with the initial assessment of a compound's cytotoxicity forming a critical checkpoint. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the preliminary cytotoxicity screening of novel compounds. While specific data on Isocrenatoside is not publicly available, this whitepaper will use illustrative examples from cytotoxic studies of other natural compounds to provide a practical framework for researchers.

The Fundamental Approach to Cytotoxicity Assessment

A preliminary cytotoxicity screening aims to determine the concentration at which a substance exhibits toxic effects on living cells. This is a crucial step in identifying compounds with therapeutic potential, particularly in cancer research, as well as for flagging potentially harmful substances.[1][2] The process generally involves exposing cultured cells to a range of concentrations of the test compound and subsequently measuring cell viability or cell death.

Key Experimental Protocols

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question and the nature of the compound being tested.[1] Below are detailed methodologies for commonly employed assays, drawing parallels from existing research on various natural compounds.

MTT Assay: A Measure of Metabolic Activity

One of the most widely used colorimetric assays for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This test relies on the ability of metabolically active cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

Illustrative Protocol (adapted from general knowledge):

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

LDH Release Assay: Gauging Membrane Integrity

The lactate dehydrogenase (LDH) release assay is another common method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][4]

Illustrative Protocol (adapted from general knowledge):

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength, which is proportional to the amount of LDH released.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Summarizing Cytotoxic Effects

Presenting quantitative data in a clear and structured format is essential for interpretation and comparison. The following table provides a template for summarizing the cytotoxic effects of a hypothetical compound, "Compound X," on various cancer cell lines, drawing on the types of data presented in studies of other natural products.

| Cell Line | Compound | Assay | Incubation Time (hours) | IC50 (µM) |

| MCF-7 (Breast Cancer) | Compound X | MTT | 48 | 25.3 ± 2.1 |

| A549 (Lung Cancer) | Compound X | LDH | 48 | 42.1 ± 3.5 |

| HeLa (Cervical Cancer) | Compound X | MTT | 72 | 18.9 ± 1.7 |

| SMMC-7721 (Hepatocellular Carcinoma) | Isocorydine | - | - | -[5] |

| Huh7 (Hepatocellular Carcinoma) | Isocorydine | - | - | -[5] |

| Cal-27 (Oral Squamous Cell Carcinoma) | Isocorydine | - | 24, 48, 72 | -[6] |

Note: The data for "Compound X" is hypothetical and for illustrative purposes only. The entries for Isocorydine indicate that while cytotoxicity was studied, specific IC50 values were not provided in the search results.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for elucidating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical cytotoxicity screening workflow and a hypothetical signaling pathway that could be investigated following initial screening.

Experimental Workflow for Cytotoxicity Screening

References

- 1. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 3. Preliminary screening of the aqueous extracts of twenty-three different seaweed species in Sri Lanka with in-vitro and in-vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/m cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Initial Characterization of Isoschaftoside

Disclaimer: Initial searches for "Isocrenatoside" did not yield any publicly available scientific literature. This technical guide will focus on Isoschaftoside , a structurally related and well-characterized C-glycosyl flavonoid with significant anti-inflammatory properties, which may be of interest to researchers in the field.

This guide provides an in-depth overview of the initial discovery and characterization of Isoschaftoside, with a focus on its anti-inflammatory effects. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to Isoschaftoside

Isoschaftoside is a C-glycosyl flavonoid that has been isolated from various plant sources, including the root exudates of Desmodium uncinatum and Abrus cantoniensis.[1][2][3] As a member of the flavonoid class of natural products, it has garnered scientific interest for its potential therapeutic applications.[4] Structurally, it is an apigenin molecule substituted at specific positions by alpha-L-arabinopyranosyl and beta-D-glucosyl residues.[5] Preclinical studies have demonstrated its role as a potent antioxidant and anti-inflammatory agent, primarily through its ability to scavenge free radicals and modulate key inflammatory pathways.[4]

Anti-Inflammatory Activity of Isoschaftoside

Initial characterization of Isoschaftoside has focused on its ability to mitigate inflammatory responses in cellular models. In vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells have been instrumental in elucidating its anti-inflammatory profile.

Isoschaftoside has been shown to significantly inhibit the production of key pro-inflammatory mediators in a dose-dependent manner. This includes a marked reduction in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] Furthermore, it effectively suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).[1][2][3]

Table 1: Effect of Isoschaftoside on Pro-Inflammatory Mediator Production in LPS-Stimulated BV-2 Microglia

| Concentration of Isoschaftoside | Inhibition of Nitric Oxide (NO) Production | Inhibition of iNOS Expression | Inhibition of TNF-α Expression | Inhibition of IL-1β Expression | Inhibition of COX2 Expression |

| Varies (0–1000 μM) | Dose-dependent inhibition (P < 0.001 vs. LPS)[1] | Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1] | Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1] | Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1] | Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1] |

Note: The data presented is a summary of findings from referenced studies. For specific quantitative values, please refer to the primary literature.

Mechanism of Action: Signaling Pathway Modulation

Further investigations have revealed that the anti-inflammatory effects of Isoschaftoside are mediated through the modulation of specific intracellular signaling pathways.

A key mechanism underlying the anti-inflammatory action of Isoschaftoside is its ability to interfere with the metabolic reprogramming of activated microglia. It significantly reduces the LPS-induced expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and downstream glycolytic enzymes like Hexokinase 2 (HK2) and 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3).[1][2][3] The use of a selective HIF-1α inhibitor, Kc7f2, abrogated the anti-inflammatory effects of Isoschaftoside, confirming the critical role of this pathway.[1][2][3]

Isoschaftoside has also been shown to attenuate the LPS-induced phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and the mammalian Target of Rapamycin (mTOR).[1][2][3] The ERK1/2/mTOR signaling pathway is known to be involved in inflammatory responses mediated by HIF-1α.[1]

Table 2: Effect of Isoschaftoside on Key Signaling Proteins in LPS-Stimulated BV-2 Microglia

| Treatment | HIF-1α Expression | HK2 Expression | PFKFB3 Expression | Phospho-ERK1/2 Levels | Phospho-mTOR Levels |

| Isoschaftoside | Significantly reduced (P < 0.05, P < 0.01, or P < 0.001 vs. LPS)[1] | Significantly reduced (P < 0.05, P < 0.01, or P < 0.001 vs. LPS)[1] | Significantly reduced (P < 0.05, P < 0.01, or P < 0.001 vs. LPS)[1] | Prevented LPS-induced increase (P < 0.05 or P < 0.001 vs. CoCl2-treated cells)[1] | Prevented LPS-induced increase (P < 0.05 or P < 0.001 vs. CoCl2-treated cells)[1] |

Note: The data presented is a summary of findings from referenced studies. For specific quantitative values, please refer to the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of Isoschaftoside's anti-inflammatory properties.

BV-2 microglial cells are cultured in appropriate media. For experiments, cells are treated with various concentrations of Isoschaftoside (e.g., 0-1000 μM) with or without stimulation by LPS (e.g., 10 ng/mL).[1] To investigate signaling pathways, cells can be pretreated with specific inhibitors like CoCl2 (to induce HIF-1α) or Kc7f2 (to inhibit HIF-1α transcription) before the addition of LPS and Isoschaftoside.[1]

Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The Cell Counting Kit-8 (CCK-8) assay is a common method.

-

Seed cells in a 96-well plate.

-

After experimental treatment, add CCK-8 solution to each well.

-

Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator.

-

Measure the absorbance at 450 nm using a microplate reader.[1]

The Griess reagent is used to measure the concentration of nitrite in the cell culture supernatant.

-

Seed BV-2 cells in 96-well plates and treat as described above for 24 hours.

-

Collect the supernatant.

-

Mix the supernatant with the Griess reagent at room temperature for 30 minutes.

-

Measure the absorbance of the mixture at 540 nm using a microplate reader.[1]

This technique is used to determine the protein expression levels of key inflammatory and signaling molecules.

-

Lyse the treated cells on ice using RIPA buffer containing a protease inhibitor.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, TNF-α, IL-1β, COX2, HIF-1α, HK2, PFKFB3, p-ERK1/2, p-mTOR).

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of Isoschaftoside's anti-inflammatory action.

References

- 1. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1 α-Mediated Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoschaftoside | 52012-29-0 | MI33288 | Biosynth [biosynth.com]

- 5. Isoschaftoside | C26H28O14 | CID 3084995 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isocrenatoside Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrenatoside is a naturally occurring phenylpropanoid glycoside. Phenylpropanoid glycosides are a diverse class of secondary metabolites found in many plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Due to their therapeutic potential, the synthesis and derivatization of these compounds are of significant interest to the drug discovery and development community.

While specific literature on the total synthesis and derivatization of this compound (CAS No. 221895-09-6; Chemical Formula: C29H34O15) is not extensively available, established methodologies for the synthesis of analogous phenylpropanoid glycosides provide a strong foundation for its preparation and modification. These approaches can be adapted to produce this compound and its derivatives for further biological evaluation.

This document provides an overview of the general methods for the synthesis and derivatization of phenylpropanoid glycosides, which can be applied to this compound. It includes detailed experimental protocols, quantitative data from related compounds, and workflow diagrams to guide researchers in this area.

Data Presentation

The synthesis of phenylpropanoid glycosides can be achieved through both chemical and enzymatic methods, with varying yields. The following table summarizes typical yields for the synthesis of phenylpropanoid glycoside analogues, which can serve as a reference for the synthesis of this compound.

| Synthesis Step | Method | Catalyst/Enzyme | Yield (%) | Reference |

| Glycosylation | Enzymatic Transgalactosylation | Kluyveromyces lactis β-galactosidase | 30-35 | [1][2] |

| Acylation | Enzymatic Esterification | Candida antarctica Lipase B (CaL-B) | 40-60 | [1][2] |

| Chemical Synthesis | Multi-step chemical synthesis | Various reagents and catalysts | Varies | [3] |

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of phenylpropanoid glycosides, which can be adapted for this compound.

Protocol 1: Enzymatic Synthesis of Phenylpropanoid Glycoside Analogues[1][2]

This two-step enzymatic protocol offers a green and efficient alternative to chemical synthesis.

Step 1: Transgalactosylation of the Aglycone

-

Materials:

-

Aglycone (e.g., a phenylpropanoid alcohol precursor to this compound)

-

Lactose

-

Kluyveromyces lactis β-galactosidase

-

Sodium phosphate buffer (pH 7.0)

-

-

Procedure:

-

Prepare a saturated solution of lactose in sodium phosphate buffer.

-

Add the aglycone to the lactose solution.

-

Initiate the reaction by adding Kluyveromyces lactis β-galactosidase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, terminate the reaction by heating or adding an organic solvent.

-

Purify the resulting glycoside by column chromatography.

-

Step 2: Esterification with a Hydroxycinnamic Acid Derivative

-

Materials:

-

Purified glycoside from Step 1

-

Hydroxycinnamic acid derivative (e.g., ferulic acid, caffeic acid)

-

Candida antarctica Lipase B (CaL-B)

-

2-methyl-2-propanol (tert-butanol)

-

Molecular sieves

-

-

Procedure:

-

Dissolve the glycoside and the hydroxycinnamic acid derivative in 2-methyl-2-propanol.

-

Add molecular sieves to remove water generated during the reaction.

-

Add Candida antarctica Lipase B to initiate the esterification.

-

Incubate the mixture at a controlled temperature (e.g., 75°C) with shaking.

-

Monitor the formation of the phenylpropanoid glycoside by TLC or HPLC.

-

Once the reaction is complete, filter off the enzyme and molecular sieves.

-

Evaporate the solvent and purify the final product by column chromatography.

-

Protocol 2: General Chemical Synthesis of Phenylpropanoid Glycosides[3]

Chemical synthesis involves the protection of functional groups, glycosylation, and deprotection steps.

-

Materials:

-

Protected sugar donor (e.g., acetylated or benzoylated glycosyl bromide)

-

Aglycone acceptor

-

Promoter (e.g., silver triflate, mercury(II) cyanide)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Deprotection reagents (e.g., sodium methoxide for acetyl groups, hydrogenolysis for benzyl groups)

-

-

Procedure:

-

Glycosylation: a. Dissolve the aglycone acceptor and the protected sugar donor in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). b. Add the promoter at a low temperature (e.g., -20°C to 0°C). c. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. d. Quench the reaction and purify the protected glycoside by column chromatography.

-

Deprotection: a. Dissolve the protected glycoside in an appropriate solvent. b. Add the deprotection reagent (e.g., a catalytic amount of sodium methoxide in methanol for deacetylation). c. Stir the reaction at room temperature until all protecting groups are removed (monitor by TLC). d. Neutralize the reaction if necessary and purify the final phenylpropanoid glycoside.

-

Mandatory Visualization

Synthesis and Derivatization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of this compound, based on methodologies for analogous phenylpropanoid glycosides.

References

- 1. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism | PLOS One [journals.plos.org]

- 3. Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Isocrenatoside in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of novel bioactive compounds in biological matrices is a critical step in preclinical and clinical drug development. This document provides a comprehensive guide to the analytical methodologies for the quantification of Isocrenatoside, a putative novel glycoside, in various biological samples. The protocols herein are designed to serve as a robust starting point for researchers and are based on established, state-of-the-art techniques for the analysis of small molecules in complex matrices. Methodologies for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are detailed. Additionally, this document outlines the presentation of quantitative data and visual workflows to facilitate experimental design and execution.

Introduction to this compound and Bioanalysis

This compound is a novel glycosidic compound with potential therapeutic applications. To understand its pharmacokinetic and pharmacodynamic properties, sensitive and selective analytical methods are required for its quantification in biological samples such as plasma, urine, and tissue homogenates. The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.[1][2][3] High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection is a common and reliable approach for such analyses.[3][4]

Challenges in Bioanalysis

Biological samples are complex matrices containing numerous endogenous substances like proteins, lipids, and salts that can interfere with the analysis.[5][6] Therefore, a crucial step in bioanalysis is sample preparation, which aims to remove these interferences and concentrate the analyte of interest.[1][5] The stability of the analyte in the biological matrix under various storage conditions is another critical factor to consider to ensure accurate and reproducible results.[7][8][9][10]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of compounds that possess a UV-absorbing chromophore.[4] It is a cost-effective and robust method suitable for analyzing samples with relatively high concentrations of the analyte.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially at low concentrations, LC-MS/MS is the method of choice.[3][11][12][13] It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for the precise quantification of analytes in complex mixtures.[11][13]

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering components.[1][5] The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][3]

Protocol 3.1.1: Protein Precipitation (PPT) for Plasma Samples

This method is quick and simple, suitable for initial screening and for analytes that are not heavily protein-bound.[12]

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile (ACN) containing the internal standard (IS).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC or LC-MS/MS system.

Protocol 3.1.2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides a cleaner extract compared to PPT and is suitable for lower concentration levels.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Pretreat the sample: Dilute 100 µL of plasma or urine with 400 µL of 0.1% formic acid in water.

-

Load the pretreated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute this compound and the IS with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

HPLC-UV Method

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[11]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm).

-

Injection Volume: 20 µL

LC-MS/MS Method

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.[11]

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min[11]

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive or Negative (to be determined based on this compound's chemical structure)

-

Multiple Reaction Monitoring (MRM):

-

This compound: Precursor ion (Q1) → Product ion (Q3)

-

Internal Standard (IS): Precursor ion (Q1) → Product ion (Q3)

-

Note: The specific m/z transitions need to be determined by infusing a standard solution of this compound.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[11]

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range (µg/mL) | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | 80 - 110% |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (%) | 90 - 110% |

| Recovery (%) | 85 - 105% |

| Matrix Effect (%) | 90 - 110% |

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of this compound.

Potential Signaling Pathway: Nrf2/ARE Pathway

Many natural products exert their biological effects by modulating cellular stress response pathways. The Nrf2/ARE pathway is a key regulator of antioxidant and detoxification gene expression and is a common target for such compounds.[14][15][16][17]

Caption: Proposed modulation of the Nrf2/ARE pathway by this compound.

Conclusion

The analytical methods and protocols detailed in this document provide a solid foundation for the reliable quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the required sensitivity. Proper method validation is essential to ensure the accuracy and precision of the data, which is fundamental for the successful development of this compound as a potential therapeutic agent.

References

- 1. ijisrt.com [ijisrt.com]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Anti-Inflammatory Properties of a Novel Compound in Macrophage Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating both the initiation and resolution of inflammation.[1][2] Dysregulation of macrophage activity is implicated in a multitude of chronic inflammatory diseases. Consequently, identifying novel therapeutic agents that modulate macrophage function is of significant interest in drug discovery. This document provides a comprehensive overview of the experimental protocols and data interpretation for evaluating the anti-inflammatory potential of a hypothetical compound, herein referred to as "Isocrenatoside," in macrophage models. The methodologies described are based on established protocols for assessing anti-inflammatory effects on macrophages.

Data Presentation: Summary of Quantitative Data

The anti-inflammatory effects of this compound were quantified by assessing its impact on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 |

| LPS (1 µg/mL) | 1542.7 ± 89.5 | 2105.4 ± 123.7 | 854.3 ± 55.9 |

| LPS + this compound (10 µM) | 876.1 ± 54.3 | 1123.9 ± 78.1 | 432.8 ± 31.4 |

| LPS + this compound (25 µM) | 453.9 ± 29.8 | 689.2 ± 45.6 | 210.5 ± 18.9 |

| LPS + this compound (50 µM) | 210.6 ± 15.7 | 315.7 ± 22.3 | 98.7 ± 9.2 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Inflammatory Enzyme and Mediator Production

| Treatment | NO Production (µM) | PGE₂ Production (pg/mL) | iNOS Protein Expression (Fold Change) | COX-2 Protein Expression (Fold Change) |

| Control | 1.2 ± 0.3 | 32.5 ± 4.1 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 28.7 ± 2.1 | 456.8 ± 32.4 | 15.3 | 12.8 |

| LPS + this compound (10 µM) | 16.4 ± 1.5 | 245.3 ± 18.9 | 8.7 | 7.1 |

| LPS + this compound (25 µM) | 8.9 ± 0.9 | 132.7 ± 11.5 | 4.2 | 3.5 |

| LPS + this compound (50 µM) | 4.3 ± 0.5 | 68.9 ± 6.7 | 2.1 | 1.8 |

Data are presented as mean ± standard deviation. Protein expression is normalized to a loading control and expressed as a fold change relative to the control group.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Control groups include untreated cells and cells treated with LPS alone.

-

Cells are incubated for a specified duration (e.g., 24 hours for cytokine and nitric oxide measurements).

-

Measurement of Nitric Oxide (NO) Production

The Griess assay is utilized to measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.

-

After the treatment period, collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are determined using commercial ELISA kits.

-

Collect culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and samples to the wells and incubate.

-

Add the detection antibody, followed by a substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Visualizations

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in macrophages, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[2][3][4] In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation with LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[5][6][7] In macrophages, LPS stimulation activates several MAPK cascades, including ERK, JNK, and p38, which in turn activate transcription factors that promote the expression of inflammatory mediators.[7][8]

Caption: Proposed inhibition of the MAPK pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of a test compound in a macrophage model.

References

- 1. The role of macrophages in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAP kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inducible nitric oxide synthase regulates macrophage polarization via the MAPK signals in concanavalin A‐induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening of Isocrenatoside Derivatives for Nrf2 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a key pathological feature in a multitude of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4] Activation of Nrf2, a transcription factor, leads to the coordinated expression of a wide array of cytoprotective genes that detoxify reactive oxygen species (ROS) and maintain cellular homeostasis.[3][4] Consequently, the Nrf2 pathway has emerged as a promising therapeutic target for the development of novel cytoprotective agents.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a hypothetical library of Isocrenatoside derivatives to identify and characterize potent activators of the Nrf2 signaling pathway.

Principle of the Screening Assay

The primary screening assay is a cell-based reporter gene assay designed to quantify the activation of the Nrf2 pathway.[1][2] This assay utilizes a stable cell line, such as the AREc32 human breast cancer cell line, which contains a luciferase reporter gene under the transcriptional control of multiple copies of the Antioxidant Response Element (ARE).[1] When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the ARE sequences, and drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the level of Nrf2 activation and can be measured in a high-throughput format.

Experimental Workflow

The overall workflow for the high-throughput screening of this compound derivatives is depicted below.

Detailed Experimental Protocols

Primary High-Throughput Screening: ARE-Luciferase Reporter Assay

This protocol is designed for screening a library of this compound derivatives in 384-well plates.

Materials:

-

AREc32 cells (or a similar Nrf2 reporter cell line)

-

DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)

-

This compound derivative library (dissolved in DMSO)

-

Positive control: CDDO-Me (Bardoxolone methyl) or Sulforaphane

-

Negative control: DMSO

-

White, clear-bottom 384-well assay plates

-

Luciferase assay reagent

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Plating:

-

Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in DMSO.

-

Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding wells of the 384-well assay plates.

-

Also, plate the positive and negative controls in designated wells.

-

-

Cell Seeding:

-

Culture AREc32 cells to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of the compound-plated 384-well plates. This results in a final cell density of 5,000 cells per well.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Luminescence Detection:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate the plates for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence intensity using a plate reader.

-

Secondary Assay: Nqo1 mRNA Quantification

This secondary assay is used to confirm the activity of the primary hits by measuring the expression of a well-known Nrf2 target gene, NQO1.[1][2]

Materials:

-

Hepa1c1c7 cells (or another responsive cell line)

-

Culture medium and supplements

-

Hit compounds from the primary screen

-

RNA extraction kit

-

qRT-PCR master mix

-

Primers for Nqo1 and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Protocol:

-

Cell Treatment:

-

Seed Hepa1c1c7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the hit compounds (e.g., 0.1 to 30 µM) for 6-24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.